2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic hybrid molecule featuring a fused furan-oxazole core. Key structural elements include:
- A furan-2-yl moiety substituted at the 5-position with a [(3-methylphenoxy)methyl] group.
- A 1,3-oxazole ring substituted at the 2-position with the furan derivative, at the 4-position with a cyano group, and at the 5-position with a [2-(morpholin-4-yl)ethyl]amino group.
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-16-3-2-4-17(13-16)28-15-18-5-6-20(29-18)22-25-19(14-23)21(30-22)24-7-8-26-9-11-27-12-10-26/h2-6,13,24H,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXUGASAHGNXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydrative Condensation of Furfural
Furfural undergoes condensation with 3-methylphenol in the presence of acidic catalysts (e.g., p-toluenesulfonic acid) to yield 5-[(3-methylphenoxy)methyl]furan-2-carbaldehyde. Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous acetone converts the aldehyde to the carboxylic acid derivative.
Reaction Conditions
Suzuki–Miyaura Coupling
For higher regioselectivity, palladium-catalyzed cross-coupling between 5-bromofuran-2-carboxylic acid and (3-methylphenoxy)methylboronic acid is employed. This method avoids competitive side reactions observed in acid-catalyzed condensations.
Optimized Protocol
Construction of the Oxazole Core
The 1,3-oxazole-4-carbonitrile moiety is synthesized via cyclodehydration or radical-mediated pathways.
Radical Cyclization with Potassium Ferricyanide
Acetophenone derivatives react with potassium ferricyanide ([Fe(CN)₆]³⁻) under oxidative conditions, forming the oxazole ring via a radical mechanism. The nitrile group is introduced in situ, eliminating the need for toxic cyanide sources.
Key Steps
Van Leusen Reaction
TosMIC (toluenesulfonylmethyl isocyanide) reacts with α-ketoamides to generate 5-substituted oxazoles. This method is preferred for sterically hindered substrates.
Conditions
Introduction of the Carbonitrile Group
The 4-cyano substituent is installed either during oxazole formation (as in Section 2.1) or via post-cyclization modifications.
Palladium-Catalyzed Cyanation
Using Zn(CN)₂ as a cyanide source, the oxazole bromide undergoes cyanation in the presence of Pd₂(dba)₃ and Xantphos.
Conditions
Attachment of the Morpholinoethylamino Substituent
The 5-amino group is functionalized via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination.
SNAr with 2-Morpholinoethylamine
The oxazole-5-chloro intermediate reacts with 2-morpholinoethylamine under basic conditions.
Protocol
Buchwald–Hartwig Amination
For higher efficiency, palladium catalysis enables coupling of aryl halides with amines.
Conditions
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : BINAP (10 mol%)
- Base : Cs₂CO₃
- Solvent : Toluene, 100°C, 24 h
- Yield : 70–75%
Comparison of Synthetic Routes
| Step | Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Furan Synthesis | Suzuki–Miyaura Coupling | 85 | High regioselectivity | Costly palladium catalysts |
| Oxazole Formation | Radical Cyclization | 70 | One-pot, nontoxic cyanide source | Requires strict anhydrous conditions |
| Morpholinoethylamino | Buchwald–Hartwig Amination | 75 | Broad substrate scope | Sensitivity to oxygen |
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted phenoxy compounds.
Scientific Research Applications
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent patterns on the oxazole and furan rings. Below is a systematic comparison:
Structural and Physicochemical Comparison
*Estimated using fragment-based methods (e.g., Moriguchi LogP).
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Step 1 : Coupling the furan-2-yl moiety with the 3-methylphenoxy group via nucleophilic substitution, requiring anhydrous conditions and a catalyst like potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C .
- Step 2 : Introducing the morpholin-4-yl ethylamine group via reductive amination, using sodium cyanoborohydride in methanol under nitrogen atmosphere to prevent oxidation .
- Purity Control : Monitor reactions with thin-layer chromatography (TLC) and confirm final structure via / NMR and high-resolution mass spectrometry (HRMS). Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. How can the compound’s structural stability under varying pH and temperature conditions be evaluated?
- Methodological Answer :
- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and incubate at 25°C for 24 hours. Analyze degradation products via LC-MS. The oxazole and morpholine groups are prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at -20°C in inert atmospheres to prevent oxidation of the morpholine moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR confirms the integration ratio of aromatic protons (furan, oxazole) and aliphatic protons (morpholine, ethylamine). NMR is critical if fluorinated analogs are synthesized .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak (e.g., [M+H]) and fragments (e.g., loss of the morpholine group) .
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm, C-O-C in oxazole at ~1250 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., IC determination via MTT assay in multiple cell lines). Address variability by controlling cell passage number, serum concentration, and incubation time .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding affinity to suspected targets (e.g., kinases or GPCRs). Compare with negative controls (e.g., morpholine-free analogs) .
- Meta-Analysis : Cross-reference data with PubChem BioAssay entries and orthogonal studies (e.g., gene expression profiling after treatment) .
Q. What strategies optimize the compound’s selectivity for intended biological targets (e.g., kinases vs. off-target receptors)?
- Methodological Answer :
- Structural Modifications : Replace the 3-methylphenoxy group with bulkier substituents (e.g., 3-trifluoromethylphenoxy) to sterically hinder off-target binding. Adjust the morpholine ethylamine chain length to modulate hydrophilicity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes. Prioritize derivatives with lower predicted binding energies for the target kinase .
- Selectivity Screening : Use kinase profiling panels (e.g., DiscoverX) or GPCR arrays to identify off-target interactions. Validate hits via competitive binding assays .
Q. How can reaction mechanisms for key transformations (e.g., furan-2-yl coupling) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress under varying temperatures (10–80°C) and reagent concentrations. Use Eyring plots to determine activation parameters (ΔH, ΔS) .
- Isotopic Labeling : Introduce or isotopes to track oxygen or proton transfer during coupling. Analyze intermediates via NMR .
- DFT Calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps. Compare computed energy barriers with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
